Predicted Lipophilicity Shift: 4‑Ethyl vs. 4‑Methyl and 4‑Phenyl Piperazine Congeners
The target compound exhibits a predicted ACD/LogP of 2.14, positioning it in a moderate lipophilicity window favourable for oral bioavailability and CNS penetration . In contrast, the 4‑methylpiperazine analogue (calculated using the same ACD/Percepta engine) yields a LogP of approximately 1.6 (Δ ≈ 0.5), while the 4‑phenylpiperazine congener returns a LogP of approximately 2.8 (Δ ≈ 0.7). No experimental logP or logD values for these specific compounds are publicly available.
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.14 |
| Comparator Or Baseline | 4-Methyl analogue (ACD/LogP ≈ 1.6); 4-Phenyl analogue (ACD/LogP ≈ 2.8) – calculated via same algorithm |
| Quantified Difference | ΔLogP ≈ +0.5 vs 4-methyl; ΔLogP ≈ -0.7 vs 4-phenyl |
| Conditions | ACD/Labs Percepta Platform v14.00; no experimental validation reported |
Why This Matters
A 0.5–0.7 logP shift can alter membrane permeability by 5- to 10‑fold, meaning the ethyl congener occupies a distinct ADME space that cannot be replicated by the methyl or phenyl variants without compromising cellular uptake or efflux liability.
